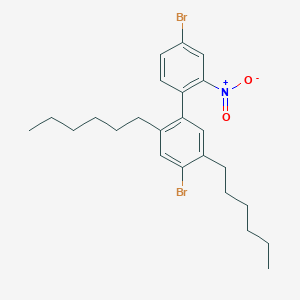
4,4'-Dibromo-2,5-dihexyl-2'-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two bromine atoms, two hexyl groups, and a nitro group attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the bromination of 2,5-dihexyl-1,1’-biphenyl followed by nitration. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitration step involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dibromo-2,5-dihexyl-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atoms can be replaced by hydrogen atoms through a reduction reaction using reagents such as lithium aluminum hydride (LiAl
Eigenschaften
CAS-Nummer |
873651-77-5 |
|---|---|
Molekularformel |
C24H31Br2NO2 |
Molekulargewicht |
525.3 g/mol |
IUPAC-Name |
1-bromo-4-(4-bromo-2-nitrophenyl)-2,5-dihexylbenzene |
InChI |
InChI=1S/C24H31Br2NO2/c1-3-5-7-9-11-18-16-23(26)19(12-10-8-6-4-2)15-22(18)21-14-13-20(25)17-24(21)27(28)29/h13-17H,3-12H2,1-2H3 |
InChI-Schlüssel |
DHALLKDPHCFOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


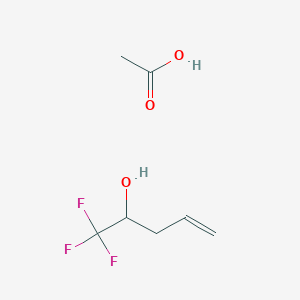
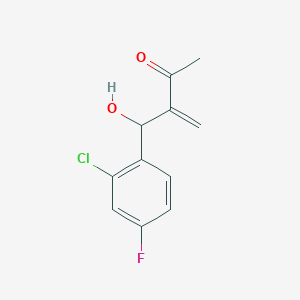
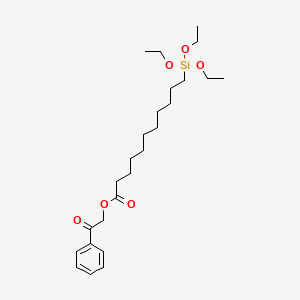

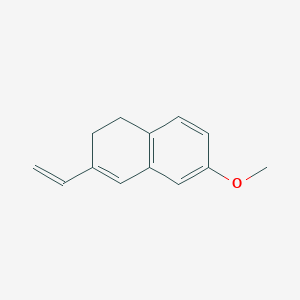
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
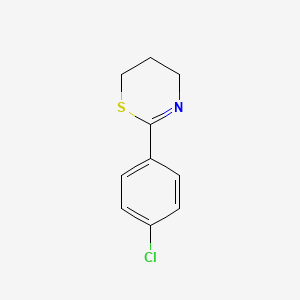
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
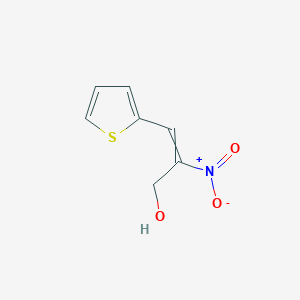
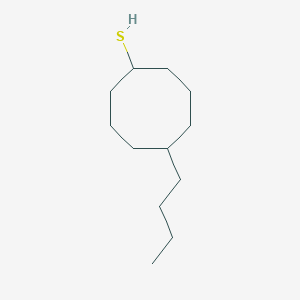
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
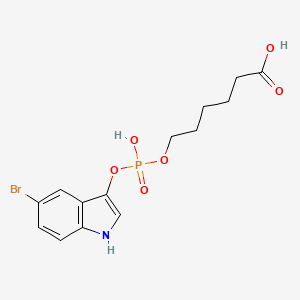
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
![Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-](/img/structure/B14202863.png)
